3-Nitro-1-pentyl-1H-pyrazole
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Overview
Description
3-Nitro-1-pentyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group (-NO2) at the third position and a pentyl group (-C5H11) at the first position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and electronic properties.
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the normal functioning of the target proteins.
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
3-Nitro-1-pentyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and interactions with other molecules . The compound’s ability to donate and accept hydrogen bonds allows it to form complexes with other molecules, potentially impacting proton transfer processes . These interactions can affect the compound’s biological activity and its role in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. Pyrazole derivatives have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, certain pyrazole derivatives exhibit anticancer activities by inhibiting cell growth in various cancer cell lines
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazole derivatives can act as enzyme inhibitors, affecting the activity of specific enzymes involved in various biochemical pathways . The compound’s ability to form hydrogen bonds and participate in proton transfer processes further contributes to its molecular interactions and biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Pyrazole derivatives are known for their stability, but their long-term effects on cellular function need to be studied in both in vitro and in vivo settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Pyrazole derivatives have been studied for their therapeutic potential, and their dosage-dependent effects are crucial for determining their safety and efficacy . High doses of pyrazole derivatives can lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism . Pyrazole derivatives can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells . Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its efficacy and safety as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization will provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-pentyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. For instance, the reaction of 1-pentylhydrazine with 3-nitro-2-pentanone under acidic conditions can yield this compound. Another method involves the nitration of 1-pentyl-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The starting material, 1-pentyl-1H-pyrazole, is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is carefully controlled to ensure high yield and purity of the product. The crude product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-pentyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or dinitro derivatives.
Reduction: Formation of 3-amino-1-pentyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1-pentyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyes due to its reactive nitro group.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a pentyl group.
3-Nitro-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a pentyl group.
3-Nitro-1-ethyl-1H-pyrazole: Contains an ethyl group instead of a pentyl group.
Uniqueness
3-Nitro-1-pentyl-1H-pyrazole is unique due to its longer alkyl chain (pentyl group), which can influence its lipophilicity and, consequently, its biological activity and solubility. The presence of the nitro group at the third position also imparts distinct electronic properties, making it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
3-nitro-1-pentylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-6-10-7-5-8(9-10)11(12)13/h5,7H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULQLNULYOFQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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